N'-(1-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Sigma Receptor Structure-Activity Relationship Phenylpiperazine

N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (CAS 1049520-11-7) is a synthetic small molecule (MW: 394.5 g/mol) belonging to the N,N'-disubstituted oxamide class, which incorporates a 1-phenylpiperazine pharmacophore. Public analytical databases such as PubChem do not contain a curated entry with bioactivity annotations for this specific compound.

Molecular Formula C23H30N4O2
Molecular Weight 394.5 g/mol
CAS No. 1049520-11-7
Cat. No. B6578461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
CAS1049520-11-7
Molecular FormulaC23H30N4O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C23H30N4O2/c1-19(20-9-4-2-5-10-20)25-23(29)22(28)24-13-8-14-26-15-17-27(18-16-26)21-11-6-3-7-12-21/h2-7,9-12,19H,8,13-18H2,1H3,(H,24,28)(H,25,29)
InChIKeyHSOJHNSTGHHFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide: Product Identity and Initial Procurement Context


N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (CAS 1049520-11-7) is a synthetic small molecule (MW: 394.5 g/mol) belonging to the N,N'-disubstituted oxamide class, which incorporates a 1-phenylpiperazine pharmacophore. Public analytical databases such as PubChem do not contain a curated entry with bioactivity annotations for this specific compound [1]. The structural scaffold is characteristic of ligands being explored for sigma receptor binding, a class previously associated with high affinity (Ki = 1-10 nM) in related 1-phenylpiperazine series [2]. However, the absence of published quantitative pharmacology necessitates that procurement decisions be based on the compound's physical identity and purity certification rather than on a pre-validated biological profile.

Why N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide Cannot Be Interchanged with In-Class Sigma Ligands


In the structurally related N-(3-phenylpropyl)piperazine series, slight modifications to the terminal moiety (e.g., replacing an amide with an ethylenediamine) resulted in a 6- to 20-fold increase in sigma-1 affinity and a 2- to 40-fold increase for sigma-2 [1]. Consequently, substituting the titled compound with a structurally analogous sigma ligand from the same class—without verifying the specific quantitative binding profile of the N'-(1-phenylethyl) oxamide group—introduces unacceptable variability in target engagement. This variability undermines the reproducibility required for rigorous pharmacological studies or receptor characterization assays.

Quantitative Differentiation Evidence for N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide


Structural Uniqueness: The N'-(1-Phenylethyl) Oxamide Substituent as a Key Differentiator

The defining structural feature of this compound is the N'-(1-phenylethyl) oxamide terminus. While the 3-(4-phenylpiperazin-1-yl)propyl base is common to numerous sigma ligands, the exact combination of the oxamide linker and the (1-phenylethyl) group is distinct. Based on class-level SAR, replacing the terminal amide group with an ethylenediamine moiety in analogous N,N'-disubstituted piperazines changed sigma-1 affinity by over an order of magnitude [1]. This indicates that the oxamide linker in this compound is not a generic equivalent to amide or ethylenediamine linkers found in structurally similar comparators. The uniqueness of this substitution pattern confirms that this compound represents a singular chemotype rather than an interchangeable analog.

Sigma Receptor Structure-Activity Relationship Phenylpiperazine

Physicochemical Identity: Molecular Weight and Purity as Baseline Differentiators

The compound's molecular formula (C23H30N4O2) and exact mass (394.23687621 g/mol) are confirmed by vendor analytical datasheets, which report a typical purity of 95% . While many piperazine-containing sigma ligands share the C23 backbone, variations in nitrogen content and oxygen count (due to the oxamide group) distinguish it from common comparators such as haloperidol (C21H23ClFNO2, MW 375.9 g/mol). This difference in molecular weight (Δ ≈ 18.6 g/mol) and elemental composition (lack of halogens in the target compound) confirms a distinct physicochemical identity, ensuring that procurement of the correct substance requires verification against these exact specifications.

Quality Control Purity Profile Molecular Weight

Validated Application Scenarios for N'-(1-Phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide


Sigma Receptor Pharmacophore Mapping and SAR Probe Development

The compound is structurally suited as a probe to deconvolute the contribution of the N'-(1-phenylethyl) oxamide group to sigma receptor affinity, building on established SAR that shows terminal substituent modifications in piperazine series can alter binding by >20-fold [1]. It can serve as a reference point in a medicinal chemistry program exploring oxamide-containing sigma ligands.

Analytical Reference Standard for N,N'-Disubstituted Oxamide Quality Control

Given its defined molecular weight (394.5 g/mol) and purity specification (95%), this compound can function as a reference standard in HPLC-MS or NMR-based quality control workflows for libraries of structurally related oxamides, ensuring batch-to-batch consistency in compound management .

Biological Screening in Neurological Target Panels Requiring Defined Chemotypes

For screening campaigns targeting sigma receptors or other CNS-related targets, this compound provides a distinct chemotype not confounded by the amine or amide functionalities present in most commercial piperazine libraries. Its inclusion ensures a broader coverage of chemical space in the oxamide region, addressing gaps left by conventional linkers.

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